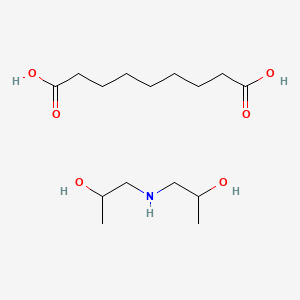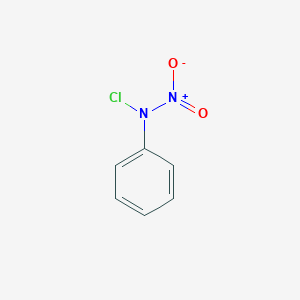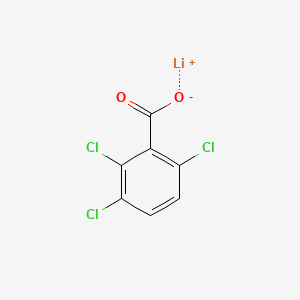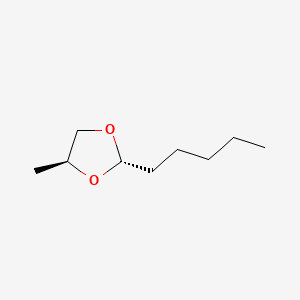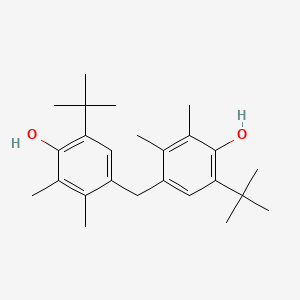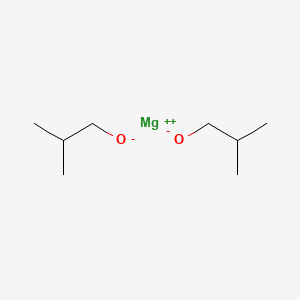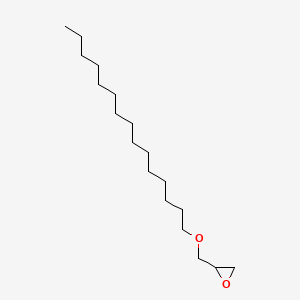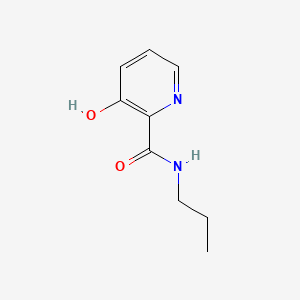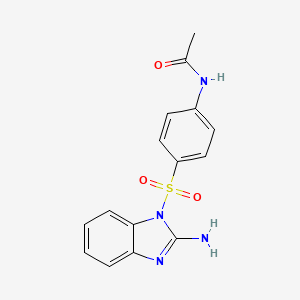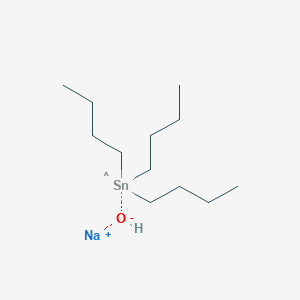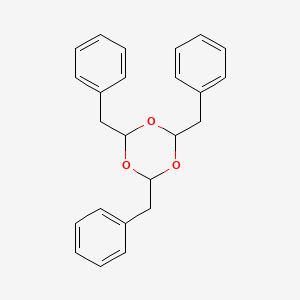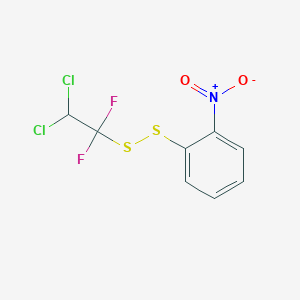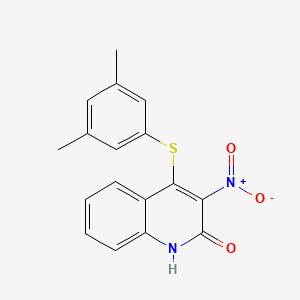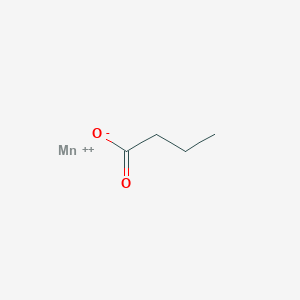
Butyric acid, manganese salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, manganese salt, also known as manganese butyrate, is a compound formed by the reaction of butyric acid with manganese. Butyric acid is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH, known for its unpleasant odor similar to rancid butter. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two substances results in a compound that has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, manganese salt typically involves the neutralization of butyric acid with a manganese-containing base such as manganese hydroxide or manganese carbonate. The reaction can be represented as follows:
CH3CH2CH2COOH+Mn(OH)2→Mn(CH3CH2CH2COO)2+2H2O
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes where butyric acid is produced by microbial fermentation of carbohydrates. The butyric acid is then reacted with manganese hydroxide or manganese carbonate to form the manganese salt. This method is advantageous due to its sustainability and use of renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, manganese salt can undergo various chemical reactions, including:
Oxidation: The manganese ion in the compound can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the manganese ion.
Substitution: The butyrate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation states of manganese, while reduction can yield lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Butyric acid, manganese salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of certain polymers and as an additive in lubricants and coatings .
Wirkmechanismus
The mechanism of action of butyric acid, manganese salt involves its interaction with cellular components and enzymes. The manganese ion can act as a cofactor for various enzymes, influencing metabolic pathways. Butyric acid is known to affect gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid, manganese salt: Similar in structure but with a longer carbon chain.
Propionic acid, manganese salt: Has a shorter carbon chain compared to butyric acid.
Acetic acid, manganese salt: The simplest form with only two carbon atoms.
Uniqueness
Butyric acid, manganese salt is unique due to its specific chain length, which influences its physical and chemical properties. Its applications in various fields, particularly in biological and medical research, highlight its versatility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
19664-95-0 |
|---|---|
Molekularformel |
C4H7MnO2+ |
Molekulargewicht |
142.04 g/mol |
IUPAC-Name |
butanoate;manganese(2+) |
InChI |
InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |
InChI-Schlüssel |
XDCWTMDIAMHOPE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


